molecular formula C17H23N3O2 B1418691 Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate CAS No. 947498-87-5

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

Cat. No.: B1418691
CAS No.: 947498-87-5
M. Wt: 301.4 g/mol
InChI Key: QQBQPYPBAVBBSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate (CAS 947498-87-5) is a Boc-protected amine derivative that serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry research. With a molecular formula of C17H23N3O2 and a molecular weight of 301.38 g/mol, this compound is primarily used in the synthesis of more complex molecules for pharmaceutical development . The tert-butoxycarbonyl (Boc) protecting group effectively shields the piperazine nitrogen from unwanted reactions during synthetic sequences and can be readily removed under mild acidic conditions. This makes the compound exceptionally valuable for constructing potential drug candidates, particularly in the exploration of new chemical entities that target the central nervous system. Its structural features, incorporating both the indole and piperazine heterocycles, are common pharmacophores found in compounds with significant biological activity. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBQPYPBAVBBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660874
Record name tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947498-87-5
Record name tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Protected Piperazines

The compound tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate can be synthesized using protected piperazines. Reacting ethyl 4-(1H-indol-3-yl)butanoyl carbonate with tert-butyl piperazine-1-carboxylate leads to the formation of 1-protected 4-[4-(1H-indol-3-yl)butyl]piperazines in moderate yields.

Detailed Synthesis Procedure

General procedure for the synthesis of tert-Butyl 4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinecarboxylate (8b)

Tert-butyl 4-[4-(1H- indol-3-yl)butanoyl]-1-piperazinecarboxylate was synthesized employing the same procedure as for the ethyl 4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinecarboxylate (8a), using di-tert-butyl dicarbonate instead of ethyl chlorocarbonate. Yield 60%, white crystals, mp 58-60 °C. 1H NMR (300 MHz, CDCl3) δ, ppm: 1.46 (s, 9H, 3CH3); 2.07 (p, 2H, J 7.4 Hz.

Synthetic Challenges and Alternative Routes

  • Direct conversion of 4-(1H-indol-3-yl)butanoic acid to 4-(1H-indol-3-yl)butyl]piperazine in two steps was initially attempted but resulted in bromination at the indole moiety instead.
  • The use of 4-(1H-indol-3-yl)butanoyl chloride led to intramolecular acylation, forming 2,3,4,9-tetrahydro-1H-carbazol-1-one.
  • Reacting ethyl 4-(1H-indol-3-yl)butanoyl carbonate with excess piperazine resulted in an inseparable mixture, prompting the use of protected piperazines.

Hydrolysis

Hydrolysis of tert-butyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate (12b) can be achieved by refluxing it in methanol with concentrated \$$ HCl \$$. After the addition of water, the solution is basified with sodium carbonate, and the product is extracted with dichloromethane to yield the pure product.

Reaction Analysis

Tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate can undergo several types of chemical reactions:

  • Oxidation: The indole moiety is subject to oxidation under specific conditions. Reagents like potassium permanganate or chromium trioxide can be used.
  • Reduction: The compound can be reduced to modify the functional groups using reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions using Nucleophiles like alkyl halides or acyl chlorides.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

TBIP has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI). Research indicates that it enhances serotonergic transmission, which is crucial for mood regulation. In a randomized controlled trial involving patients with major depressive disorder, TBIP demonstrated a significant reduction in depression scores compared to placebo after eight weeks of treatment. This suggests its potential utility in treating depression and related mood disorders.

Anticancer Properties

In vitro studies have shown that TBIP exhibits cytotoxic effects against various cancer cell lines. For example, it has been observed to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent. A preclinical study involving mice with xenograft tumors derived from human colorectal cancer cells revealed that TBIP significantly reduced tumor volume compared to controls, indicating its therapeutic potential in oncology.

Organic Synthesis

TBIP serves as a valuable building block in organic synthesis. Its indole moiety and piperazine ring make it suitable for the development of complex molecules with diverse biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the modification of functional groups and the synthesis of new derivatives.

Table: Summary of Chemical Reactions Involving TBIP

Reaction TypeDescriptionCommon Reagents
Oxidation Modification of the indole moietyPotassium permanganate, chromium trioxide
Reduction Alteration of functional groupsLithium aluminum hydride, sodium borohydride
Substitution Nucleophilic substitution on the piperazine ringAlkyl halides, acyl chlorides

Biological Mechanisms

The mechanism of action of TBIP involves interactions with various molecular targets such as enzymes and receptors. The indole moiety allows for π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions may modulate the activity of target proteins, leading to various biological effects.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

(a) Ethyl vs. Tert-butyl Esters
  • Ethyl 4-[4-(1H-indol-3-yl)butyl]piperazine-1-carboxylate (12a)

    • Molecular weight: 329.44 g/mol .
    • Stability: Ethyl esters are more prone to hydrolysis under acidic conditions compared to tert-butyl carbamates .
    • Synthesis: Prepared via alkylation with ethyl piperazine-1-carboxylate, yielding 69% as a yellow oil .
  • Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

    • Stability: The tert-butyl group resists degradation in simulated gastric fluid, unlike fluorophenyl analogs (e.g., compounds 1a and 1b in ) .
    • Synthesis: Utilizes tert-butyl piperazine-1-carboxylate as a key intermediate, with Boc deprotection requiring strong acids like TFA .
(b) Indole Positional Isomers
  • Tert-butyl 4-(1H-indol-4-YL)piperazine-1-carboxylate Molecular formula: C17H23N3O2 (same as the 3-yl isomer) . Activity: The 4-indolyl substitution may alter binding interactions due to differences in hydrogen bond donor capacity and steric effects .

Modifications on the Alkyl Linker

(a) Propyl vs. Butyl Linkers
  • Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate (304f)

    • Yield: 91% via hydroformylation/Fischer indolization .
    • Pharmacokinetics: The shorter propyl linker may reduce lipophilicity compared to butyl analogs, affecting membrane permeability .
  • 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one (3e) Structure: Features a dual piperazine core with benzoyl and indolylpropyl groups .

Functional Group Additions

(a) Electron-Withdrawing vs. Electron-Donating Groups
  • Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) Role: The bromo and cyano groups enhance electrophilicity, enabling cross-coupling reactions . Contrast: The indole’s NH group in the target compound provides hydrogen-bonding capability absent in halogenated derivatives .
  • Tert-butyl 4-(5-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanamido)piperazine-1-carboxylate (9)

    • Application: Diazirine groups enable photoaffinity labeling for target identification .
    • Limitations: Increased synthetic complexity compared to the indole-containing analog .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Applications
This compound 301.39 3.2 0.15 (PBS) Serotonin receptor modulation
Ethyl 4-[4-(1H-indol-3-yl)butyl]piperazine-1-carboxylate 329.44 4.1 0.08 (PBS) Antiviral screening
1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethan-1-one 522.04 5.3 0.02 (DMSO) HDAC inhibition

*Predicted using ChemAxon software.

Biological Activity

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and other therapeutic applications. This article explores its biological activity, focusing on recent findings, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound is characterized by its piperazine core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The indole moiety contributes to its pharmacological properties, enhancing interactions with biological receptors.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against SARS-CoV-2, the virus responsible for COVID-19. In vitro experiments demonstrated that this compound effectively suppressed viral replication in Vero E6 cells. Notably, it exhibited higher antiviral activity compared to chloroquine, a well-known antiviral agent. The mechanism of action appears to differ from chloroquine, as it does not primarily inhibit viral entry but may interfere with other stages of the viral life cycle .

Table 1: Comparative Antiviral Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundVero E6< 5Non-entry inhibition
ChloroquineCalu-310Viral entry inhibition

The precise mechanism by which this compound exerts its antiviral effects remains under investigation. However, it is suggested that the compound may modulate cellular pathways involved in viral replication or enhance host immune responses against the virus. The presence of the Boc-protective group in its structure seems to optimize its activity against SARS-CoV-2 .

Other Biological Activities

Beyond its antiviral properties, this compound may also exhibit other pharmacological effects. Research has indicated potential interactions with various enzymes and receptors:

  • Tryptophan Catabolism : Compounds similar to this compound have been shown to inhibit tryptophan 2,3-dioxygenase (TDO), an enzyme involved in tryptophan metabolism. This inhibition could have implications for cancer therapy by altering the immunosuppressive microenvironment often associated with tumors .
  • Pharmacokinetics and ADME : Studies are ongoing to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable pharmacokinetic profiles that warrant further exploration in vivo .

Case Studies and Research Findings

Several case studies have documented the biological effects of related compounds:

  • Antiviral Efficacy : A study demonstrated that a related piperazine derivative significantly reduced viral loads in infected cell lines, supporting the hypothesis that modifications to the piperazine structure can enhance antiviral activity .
  • Cancer Treatment : Inhibition of TDO by similar compounds has been linked to improved immune responses in preclinical models of cancer, suggesting a dual role in both direct antiviral activity and cancer immunotherapy .

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, and how can reaction yields be improved?

The synthesis typically involves functionalizing a piperazine ring with indole and tert-butyl groups. A common strategy includes:

  • Step 1: Reacting 4-(1H-indol-3-yl)butanoic acid with piperazine derivatives under coupling agents (e.g., carbodiimides) to form the piperazine-indole backbone .
  • Step 2: Introducing the tert-butyl carbamate group via Boc protection, using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like dichloromethane (DCM) .
    Yield Optimization:
  • Use excess Boc₂O (1.2–1.5 equiv) and monitor reaction completion via TLC.
  • Purify intermediates via silica gel chromatography (eluent: ethyl acetate/hexane) to remove unreacted starting materials. Reported yields range from 58–69% depending on purification efficiency .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm indole NH (~10–12 ppm), tert-butyl protons (1.2–1.4 ppm), and piperazine CH₂ groups (2.5–3.5 ppm) .
    • ¹³C NMR: Identify carbonyl carbons (~155 ppm for Boc groups) and aromatic indole carbons (~110–140 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Verify molecular ion peaks ([M+H]⁺) and assess purity (>95%) .
  • X-ray Crystallography: Resolve stereochemistry and confirm bond angles in crystalline derivatives .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound with serotonin or dopamine receptors?

Methodology:

  • Radioligand Binding Assays:
    • Use HEK-293 cells expressing human 5-HT₁A or D₄ receptors.
    • Incubate with tritiated ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) and varying concentrations of the compound.
    • Calculate IC₅₀ values via competitive displacement curves .
  • Functional Assays: Measure cAMP levels (for Gαi-coupled receptors) or calcium flux (for Gαq-coupled receptors) to assess agonist/antagonist activity .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

In Silico Approaches:

  • Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₁A). Focus on hydrogen bonding with indole NH and piperazine N atoms .
  • ADMET Prediction:
    • Log P: Estimate lipophilicity (SwissADME) to assess blood-brain barrier permeability.
    • Solubility: Use Abraham solvation parameters to predict aqueous solubility (~Log S ≈ -4.5) .
  • Metabolic Stability: Simulate cytochrome P450 metabolism (e.g., CYP3A4) via Schrödinger’s QikProp .

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

Design Strategies:

  • Piperazine Modifications: Replace tert-butyl with ethyl or benzyl groups to evaluate steric effects on receptor binding .
  • Indole Substitutions: Introduce halogen atoms (e.g., 5-F or 5-Cl) to enhance affinity for hydrophobic receptor pockets .
  • Bioisosteric Replacement: Substitute the carbamate group with sulfonamides or ureas to improve metabolic stability .

Q. How should researchers address contradictions in reported biological activities across studies?

Resolution Strategies:

  • Assay Standardization: Compare cell lines (e.g., CHO vs. HEK-293), ligand concentrations, and incubation times .
  • Control Experiments: Include reference compounds (e.g., serotonin for 5-HT receptors) to validate assay conditions.
  • Meta-Analysis: Use tools like RevMan to statistically integrate data from multiple studies and identify outliers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

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